molecular formula C26H29N3O2 B2764941 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide CAS No. 922034-37-5

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide

Cat. No. B2764941
CAS RN: 922034-37-5
M. Wt: 415.537
InChI Key: LKQLXEOSYDAWDZ-UHFFFAOYSA-N
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Description

Indolin-2-one derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Naphthamide derivatives are also known for their diverse biological activities, but specific information about them is limited.

Scientific Research Applications

Palladium-Catalyzed Reactions

A study on novel N–O ligands, including morpholine derivatives, highlighted their efficiency in palladium-catalyzed Mizoroki–Heck reactions conducted in neat water without the need for an inert atmosphere. This research underscores the potential of such compounds in facilitating smooth reactions yielding moderate to excellent product yields. The catalyst system demonstrated reusability, indicating the compound's application in sustainable chemical synthesis processes (Wang et al., 2013).

Supramolecular Chemistry

In the field of supramolecular chemistry, compounds with morpholine components have been used to generate diverse solvatomorphs and adducts. One study detailed the synthesis and characterization of naphthalene-based diphosphonic acids utilized in forming supramolecular assemblies. These assemblies showcased a range of structural motifs, including chains, layers, and channels, highlighting the compound's versatility in designing new materials with potential applications in catalysis, drug delivery, and molecular recognition (Białek et al., 2013).

Telomere Targeting Agents

Morpholine derivatives have also been investigated for their role in stabilizing human telomeric and gene promoter DNA quadruplexes, with implications for cancer treatment. A study on naphthalene diimide (ND) derivatives as telomere targeting agents in pancreatic cancer cells found that these compounds inhibit cancer cell growth in vitro and in vivo. Structural analysis demonstrated that replacing basic N-methyl-piperazine groups with less basic morpholine groups did not affect the compound's interaction with DNA quadruplexes, retaining high affinity and increasing potency against cancer cells (Micco et al., 2013).

Optical Properties and Metal Ion Detection

Research on morpholine derivatives extends to their optical properties and potential in detecting metal ions. A study synthesized a morpholine-substituted methyl 3-hydroxy-2-naphthoate, demonstrating its intense fluorescence. This compound was effective in selectively responding to Cu2+ and Ni2+ ions, showcasing its utility in developing sensors and indicators for environmental and biological applications (Sahoo et al., 2019).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-28-11-10-22-17-21(8-9-24(22)28)25(29-12-14-31-15-13-29)18-27-26(30)23-7-6-19-4-2-3-5-20(19)16-23/h2-9,16-17,25H,10-15,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLXEOSYDAWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide

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